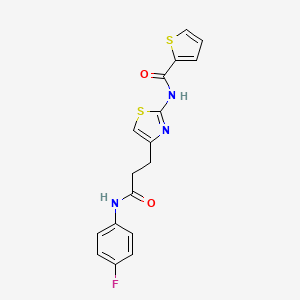

N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide, also known as FTDC, is a chemical compound that has been of interest to the scientific community due to its potential applications in medical research.

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis and Biological Activities

Researchers have explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited good to moderate antimicrobial activity against various microorganisms, with notable antiurease and antilipase activities observed in specific derivatives (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Heterocyclic Synthesis with Thiophene-2-Carboxamide

Another study focused on the synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its derivatives, aiming to develop new antibiotic and antibacterial drugs. This work underscores the potential of thiophene-2-carboxamide derivatives in the synthesis of compounds with significant biological activities (Ahmed, 2007).

Synthesis, Characterization, and Docking Studies of Thiophene-2-Carboxamides

Research into the synthesis, characterization, and biological evaluation of thiophene-2-carboxamides derivatives revealed compounds with potential antimicrobial properties. This study emphasizes the importance of structural modification and characterization in discovering novel compounds with desired biological activities (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial Study of Fluoroquinolone-Based 4-Thiazolidinones

An antimicrobial study of fluoroquinolone-based 4-thiazolidinones highlighted the synthesis of compounds from a lead molecule and their established antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents with potential clinical applications (Patel & Patel, 2010).

Synthesis and Anticancer Activity

The synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, tested for in vitro cytotoxicity, demonstrates the potential of these compounds in anticancer research. Specific derivatives containing thiazolidinone rings or thiosemicarbazide moieties showed promising inhibitory activity against various cancer cell lines, indicating the significance of structural features in anticancer activity (Atta & Abdel‐Latif, 2021).

Wirkmechanismus

Target of Action

The compound, also known as N-(4-{2-[(4-fluorophenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide, is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules

Pharmacokinetics

The pharmacokinetic properties of thiazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound and its chemical structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Thiazole derivatives have been reported to have various therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities . .

Eigenschaften

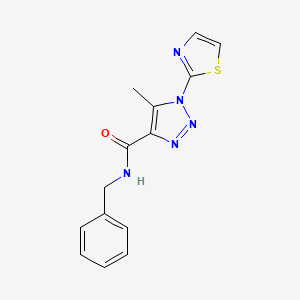

IUPAC Name |

N-[4-[3-(4-fluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S2/c18-11-3-5-12(6-4-11)19-15(22)8-7-13-10-25-17(20-13)21-16(23)14-2-1-9-24-14/h1-6,9-10H,7-8H2,(H,19,22)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISUDFJTKCRODS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline](/img/structure/B2938319.png)

![Ethyl 4-[3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B2938321.png)

![N-[2-[(4-Fluorophenyl)sulfonyl-methylamino]ethyl]prop-2-enamide](/img/structure/B2938326.png)

![4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-indole](/img/structure/B2938327.png)

![1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol](/img/structure/B2938334.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2938335.png)